1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.
Introduction of the oxopyridinyl group: This step may involve a condensation reaction with a pyridine derivative.
Attachment of the phenylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
- 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
Uniqueness
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts.
Properties
Molecular Formula |
C24H22BrN3O3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2-oxopyridin-1-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C24H22BrN3O3/c25-19-11-9-18(10-12-19)23(30)22(28-13-5-4-8-21(28)29)24(31)27-16-14-26(15-17-27)20-6-2-1-3-7-20/h1-13,22H,14-17H2 |
InChI Key |
XBAMMCQRLVQEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(=O)C3=CC=C(C=C3)Br)N4C=CC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.